molecular formula C13H17N3O3 B2783158 N-(2-aminoethyl)-4,7-dimethoxy-1H-indole-2-carboxamide CAS No. 1352504-98-3

N-(2-aminoethyl)-4,7-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B2783158
CAS No.: 1352504-98-3
M. Wt: 263.297
InChI Key: SGOARSIWAKIVAI-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-4,7-dimethoxy-1H-indole-2-carboxamide: is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core substituted with aminoethyl and dimethoxy groups, making it a potential candidate for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-4,7-dimethoxy-1H-indole-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4,7-dimethoxyindole.

    Amidation Reaction: The 4,7-dimethoxyindole is then reacted with 2-aminoethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The methoxy groups on the indole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex indole derivatives.
  • Studied for its potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its role in modulating biological pathways due to its structural similarity to natural indole compounds.

Medicine:

  • Explored for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
  • Studied for its neuroprotective properties in the treatment of neurodegenerative diseases.

Industry:

  • Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or protect neurons by interacting with neuroprotective pathways.

Comparison with Similar Compounds

    N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Known for its use in surface modification and as a coupling agent.

    N-(2-aminoethyl)glycine: Studied for its role in prebiotic chemistry and as a backbone for peptide nucleic acids.

Uniqueness: N-(2-aminoethyl)-4,7-dimethoxy-1H-indole-2-carboxamide stands out due to its unique combination of functional groups, which confer specific biological activities and potential therapeutic applications. Its indole core structure is particularly significant in medicinal chemistry for drug design and development.

Properties

IUPAC Name

N-(2-aminoethyl)-4,7-dimethoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-18-10-3-4-11(19-2)12-8(10)7-9(16-12)13(17)15-6-5-14/h3-4,7,16H,5-6,14H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOARSIWAKIVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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